Product packaging for 2-[2-(1-naphthyl)vinyl]-8-quinolinol(Cat. No.:)

2-[2-(1-naphthyl)vinyl]-8-quinolinol

Cat. No.: B5335629
M. Wt: 297.3 g/mol
InChI Key: MSXVYODTAOLCGW-ACCUITESSA-N
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Description

Significance of the 8-Quinolinol Moiety in Functional Molecule Design

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a privileged structure in the design of functional molecules due to its unique combination of properties. nih.govmdpi.com As a bicyclic aromatic compound composed of a pyridine (B92270) ring fused to a phenol (B47542) ring, its most notable feature is the presence of a hydroxyl group at the C-8 position, adjacent to the nitrogen atom of the pyridine ring. spbu.ruacs.org This specific arrangement makes 8-HQ an exceptional chelating agent, capable of forming stable complexes with a wide variety of metal ions. nih.govmdpi.com This chelating ability is not only fundamental to its use in analytical chemistry for metal detection and separation but also underpins many of its medicinal applications, including antineurodegenerative and anticancer activities, where it can modulate metal ion homeostasis. nih.govnih.gov

Furthermore, the 8-quinolinol moiety is a key component in the field of materials science. While 8-HQ itself is typically weakly fluorescent in solution, its metal complexes, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are often highly luminescent. scispace.com This property has been harnessed in the development of organic light-emitting diodes (OLEDs), where 8-HQ derivatives serve as efficient emissive and electron-transporting layers. scispace.com The rigid and planar structure of the quinoline (B57606) ring system also facilitates π-π stacking interactions, which are crucial for charge transport in organic electronic devices. The versatility of the 8-quinolinol core, which allows for functionalization at various positions, enables chemists to fine-tune its electronic, photophysical, and biological properties for specific applications. spbu.ru

Role of Conjugated Systems (e.g., Vinyl and Naphthyl) in Modulating Electronic and Photophysical Characteristics

The electronic and photophysical properties of the 8-quinolinol scaffold can be significantly modified by introducing conjugated systems. In the case of 2-[2-(1-naphthyl)vinyl]-8-quinolinol, a vinyl (-CH=CH-) bridge connects the 2-position of the quinoline ring to a naphthyl group. This architectural feature creates an extended π-conjugated system that spans across the quinoline, vinyl, and naphthalene (B1677914) moieties.

This extension of conjugation has profound effects on the molecule's interaction with light. Generally, increasing the length of a conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at longer wavelengths, resulting in a bathochromic (red) shift in its absorption spectrum compared to the parent 8-quinolinol. nih.gov Similarly, the fluorescence emission spectrum is also typically red-shifted. researchgate.net

The nature of the appended aromatic system—in this case, a naphthyl group—also plays a critical role. The electron-rich and extensive π-system of the naphthalene ring further contributes to the delocalization of electrons, influencing the intramolecular charge transfer (ICT) character of the molecule. researchgate.net The substitution pattern on the naphthyl group and its steric interactions with the rest of the molecule can affect the planarity of the conjugated system, which in turn influences the photoluminescence quantum yield. mdpi.com By strategically choosing the conjugated substituents, researchers can tune the emission color and efficiency of these materials for applications such as fluorescent probes and OLEDs. nih.govresearchgate.net

Overview of Research Trajectories for Styryl Quinoline Architectures

Styryl quinoline architectures, a class of compounds that includes this compound, are the subject of diverse research efforts. These investigations can be broadly categorized into materials science and medicinal chemistry.

In materials science, a major focus is on the development of novel fluorophores for various applications. The ability of styryl quinolines to exhibit tunable fluorescence and sensitivity to their environment makes them excellent candidates for chemosensors. google.com The 8-hydroxyquinoline unit can act as a binding site for metal ions, and the resulting chelation can cause a significant change in the fluorescence output, allowing for the sensitive and selective detection of specific ions. Furthermore, styryl quinoline derivatives are extensively investigated as emissive materials in OLEDs. Research in this area aims to synthesize compounds with high quantum yields, specific emission colors (from blue to red), and good thermal and chemical stability to improve the efficiency and lifetime of OLED devices. nih.gov

In medicinal chemistry, styryl quinolines have been explored for their potential as therapeutic agents. The extended conjugation and the presence of the 8-hydroxyquinoline moiety can impart significant biological activity. A Chinese patent suggests that 2-vinyl-8-hydroxyquinoline derivatives possess notable antioxidant properties, which are relevant for combating diseases associated with oxidative stress. google.com Other studies on related quinoline structures have revealed potential applications as anticancer and antimicrobial agents. nih.govrsc.org Research in this domain focuses on understanding the structure-activity relationships to design more potent and selective drug candidates.

While specific, detailed research findings for this compound are not widely available in the reviewed literature, a synthesis method is suggested by analogy in patent literature. A plausible route involves the condensation reaction of 8-hydroxy-2-methylquinoline with 1-naphthaldehyde (B104281) in the presence of acetic anhydride. google.com

Based on trends observed in similar styryl quinoline derivatives, one can anticipate the key photophysical properties of this compound. The introduction of the naphthylvinyl group is expected to cause a significant red-shift in both absorption and emission spectra compared to the parent 8-hydroxyquinoline.

Table 1: Expected Photophysical Properties of this compound

PropertyExpected CharacteristicRationale
Absorption Maximum (λmax) Red-shifted compared to 8-HQExtended π-conjugation from the vinyl and naphthyl groups lowers the HOMO-LUMO gap. nih.govresearchgate.net
Emission Maximum (λem) Red-shifted compared to 8-HQThe extended conjugated system stabilizes the excited state, leading to lower energy emission. researchgate.net
Fluorescence Potential for fluorescence enhancement upon metal chelationThe 8-hydroxyquinoline moiety can bind metal ions, increasing molecular rigidity and potentially enhancing fluorescence quantum yield. scispace.com

This table is illustrative and based on established principles for analogous chemical structures. Specific experimental data would be required for precise characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15NO B5335629 2-[2-(1-naphthyl)vinyl]-8-quinolinol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-naphthalen-1-ylethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO/c23-20-10-4-8-17-12-14-18(22-21(17)20)13-11-16-7-3-6-15-5-1-2-9-19(15)16/h1-14,23H/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXVYODTAOLCGW-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC3=NC4=C(C=CC=C4O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C3=NC4=C(C=CC=C4O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 2 1 Naphthyl Vinyl 8 Quinolinol

Strategic Approaches to the Core Synthesis of 2-[2-(1-naphthyl)vinyl]-8-quinolinol

The creation of the 2-styryl quinoline (B57606) core of this compound is primarily achieved through condensation reactions that form the vinylic bond. The two most prominent methods are the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation and Related Alkenylation Reactions for 2-Styryl Quinoline Scaffolds

The Knoevenagel condensation is a modification of the aldol condensation, where a nucleophilic addition of an active hydrogen compound to a carbonyl group is followed by a dehydration reaction to form a carbon-carbon double bond. wikipedia.org In the context of synthesizing this compound, this typically involves the reaction of 8-hydroxyquinaldine (2-methyl-8-quinolinol) with 1-naphthaldehyde (B104281).

A common procedure for this transformation involves heating 8-hydroxyquinaldine and 1-naphthaldehyde in the presence of acetic anhydride. The acetic anhydride serves as both the solvent and a dehydrating agent, and it also acetylates the hydroxyl group at the 8-position of the quinoline ring. This in-situ protection facilitates the condensation reaction. The reaction is typically heated to reflux for an extended period. The resulting product is the acetylated intermediate, 2-[2-(1-naphthyl)vinyl]-8-acetoxyquinoline. Subsequent hydrolysis of the acetate (B1210297) group, for instance, by treatment with a base, yields the final product, this compound. The catalyst for Knoevenagel condensations is typically a weakly basic amine. wikipedia.org

Table 1: Representative Reaction Conditions for Knoevenagel Condensation

Starting MaterialsReagents/CatalystsSolventTemperatureReaction TimeProduct
8-Hydroxyquinaldine, 1-NaphthaldehydeAcetic AnhydrideAcetic AnhydrideRefluxSeveral hours2-[2-(1-naphthyl)vinyl]-8-acetoxyquinoline
8-Hydroxyquinoline-2-carbaldehyde, Ethyl-2-cyanoacetateZinc(II) thione complexEthanol (B145695)/MethanolBoilingNot specifiedSubstituted 8-hydroxy-2-quinolinyl derivative researchgate.net

This table presents generalized conditions based on typical Knoevenagel reactions and related literature. Specific yields for the target compound were not found in the provided search results.

Alternative Synthetic Routes: Exploration of Wittig Reaction and Related Olefination Methods

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. nih.gov This reaction involves the use of a phosphonium ylide, also known as a Wittig reagent. For the synthesis of this compound, two main approaches can be envisioned.

The first approach involves the reaction of 8-hydroxyquinoline-2-carboxaldehyde with (1-naphthylmethyl)triphenylphosphonium halide. The phosphonium salt is first prepared by the reaction of triphenylphosphine with 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene. This salt is then deprotonated with a strong base, such as n-butyllithium, to generate the corresponding ylide in situ. The ylide then reacts with 8-hydroxyquinoline-2-carboxaldehyde to form the desired vinyl bridge, yielding this compound.

An alternative Wittig approach would involve reacting 2-(chloromethyl)-8-hydroxyquinoline or 2-(bromomethyl)-8-hydroxyquinoline with triphenylphosphine to form the corresponding phosphonium salt. Subsequent deprotonation and reaction with 1-naphthaldehyde would also yield the target compound.

Functionalization and Structural Diversification Strategies

To investigate structure-property relationships and modulate the characteristics of the parent compound, various functionalization and diversification strategies can be employed.

Post-Synthetic Modifications and Protection/Deprotection Approaches (e.g., Acetylation/Hydrolysis of Hydroxyl Groups)

As mentioned in the Knoevenagel synthesis, the hydroxyl group at the 8-position of the quinoline ring is often acetylated during the reaction when acetic anhydride is used. This serves as a temporary protecting group. The acetyl group can be readily introduced by treating the synthesized this compound with acetic anhydride, often in the presence of a base like pyridine (B92270). nih.gov

The deprotection, or hydrolysis, of the resulting 2-[2-(1-naphthyl)vinyl]-8-acetoxyquinoline to regenerate the free hydroxyl group is typically achieved by base-catalyzed hydrolysis, for example, using sodium hydroxide or potassium hydroxide in an alcoholic solvent.

Table 2: Acetylation and Hydrolysis of this compound

ReactionStarting MaterialReagentsSolventGeneral ConditionsProduct
AcetylationThis compoundAcetic AnhydridePyridineRoom temperature2-[2-(1-naphthyl)vinyl]-8-acetoxyquinoline
Hydrolysis2-[2-(1-naphthyl)vinyl]-8-acetoxyquinolineNaOH or KOHEthanol/WaterRefluxThis compound

This table outlines general procedures for acetylation and hydrolysis reactions.

Synthesis of Analogues with Varied Naphthyl Substitutions or Vinyl Linkages for Structure-Property Correlation Studies

To understand how the position of the naphthyl group attachment affects the properties of the molecule, analogues can be synthesized using different isomers of naphthaldehyde. For instance, using 2-naphthaldehyde in the Knoevenagel condensation with 8-hydroxyquinaldine would yield 2-[2-(2-naphthyl)vinyl]-8-quinolinol. A study has reported the synthesis of a derivative, 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline, via a Wittig reaction, indicating the feasibility of accessing the 2-naphthyl isomer. nih.gov

Further diversification can be achieved by introducing substituents on the naphthyl ring itself or by modifying the vinyl linker, for example, by introducing alkyl or aryl groups. These structural modifications can provide valuable insights into the structure-activity relationships of this class of compounds.

Table 3: Examples of Synthetic Analogues

Analogue NameSynthetic PrecursorsMethodPotential for Study
2-[2-(2-naphthyl)vinyl]-8-quinolinol8-Hydroxyquinaldine, 2-NaphthaldehydeKnoevenagel CondensationIsomeric effects of naphthyl substitution
8-Hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinolineBromo(naphthalen-2-ylmethyl)triphenylphosphorane, 8-Hexyloxyquinoline-2-carbaldehydeWittig ReactionEffect of alkoxy substitution on the quinoline ring nih.gov

This table provides examples of possible analogues and the synthetic routes to obtain them.

Advanced Spectroscopic and Photophysical Characterization Studies

Electronic Absorption and Fluorescence Emission Spectroscopic Investigations

The electronic absorption and fluorescence properties of 2-[2-(1-naphthyl)vinyl]-8-quinolinol are governed by the interplay of the electronic systems of the quinoline (B57606), naphthalene (B1677914), and vinyl components.

Analysis of Absorption Band Origins and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet and visible regions, arising from π→π* electronic transitions within the extensive conjugated system. The molecule's structure suggests a donor-π-acceptor (D-π-A) character, where the 8-hydroxyquinoline (B1678124) moiety can act as an electron acceptor and the naphthyl group as an electron donor, connected by the vinyl bridge. nih.gov

The absorption bands are a convolution of transitions originating from the different chromophoric parts of the molecule. Typically, the spectrum of the parent 8-hydroxyquinoline (8-HQ) shows distinct bands that are influenced by the solvent environment. niscpr.res.in For conjugated systems like this compound, these bands are expected to be significantly red-shifted due to the extended π-system.

In related 2-vinyl-8-hydroxyquinoline derivatives, absorption maxima (λmax) have been observed in the range of 300 nm to over 360 nm. For instance, a similar derivative, 2″-[2′-3-(1-acetyl-indole)-vinyl]-8″-hydroxyquinoline acetate (B1210297), exhibits absorption maxima in dimethylformamide (DMF) at 306 nm and 361 nm. google.com It is anticipated that this compound would display a complex absorption profile with contributions from both locally excited (LE) states on the naphthalene and quinoline rings and intramolecular charge-transfer (ICT) states spanning the entire molecule. The lowest energy absorption band, in particular, is likely to possess significant ICT character, where electron density moves from the naphthyl end towards the more electron-deficient quinoline ring upon photoexcitation. uantwerpen.be

Table 1: Representative Absorption Maxima for Related Chromophores This table illustrates the typical absorption regions for the constituent parts and a related derivative to contextualize the expected properties of this compound.

Compound Solvent Absorption Maxima (λmax) Transition Type
8-Hydroxyquinoline Various ~310-320 nm π→π*
Naphthalene Hexane ~275 nm, 312 nm π→π*

Deconvolution and Interpretation of Fluorescence Emission Profiles and Quantum Yields

The fluorescence of this compound is a sensitive probe of its excited-state structure and dynamics. Upon excitation, the molecule can relax through various radiative and non-radiative pathways. The emission properties are intrinsically linked to the nature of the lowest excited singlet state (S₁).

For many 8-HQ derivatives, fluorescence can be weak in certain solvents due to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.commdpi.com In this process, the hydroxyl proton is transferred to the quinoline nitrogen atom in the excited state, forming a transient keto-tautomer species that is typically less emissive or emits at a much longer wavelength. nih.gov The presence of the extended vinyl-naphthyl conjugation can modulate the efficiency of this ESIPT process.

The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is expected to be highly dependent on the molecular environment. For the parent 8-HQ, the quantum yield varies significantly with solvent polarity. niscpr.res.in For this compound, the competition between the ICT state emission and ESIPT will be a key determinant of its fluorescence brightness. If the ICT state is the dominant emissive state, the compound could exhibit strong fluorescence. The quantum yield of related highly conjugated systems can be substantial, with values for some tetraarylnaphthidines reaching up to 68%. mdpi.com

Impact of Solvent Polarity and Protonation State on Photophysical Characteristics

The photophysical properties of this compound are profoundly influenced by the solvent environment and the protonation state of the molecule.

Solvent Polarity: Solvatochromism, the change in absorption or emission color with solvent polarity, is a hallmark of compounds with a significant change in dipole moment upon excitation. Given the likely ICT character of the S₁ state, both the absorption and, more dramatically, the fluorescence emission spectra are expected to exhibit a bathochromic (red) shift as the solvent polarity increases. This is due to the stabilization of the more polar excited state by polar solvent molecules. Studies on the parent 8-HQ show a red-shift in both absorption and emission with increasing solvent polarity. niscpr.res.in

Protonation State: The 8-hydroxyquinoline moiety has both an acidic phenolic proton and a basic quinolinic nitrogen. niscpr.res.in Therefore, the compound's photophysical behavior is highly pH-dependent.

In acidic media: Protonation of the quinoline nitrogen is expected. This process typically enhances fluorescence in 8-HQ derivatives because it blocks the ESIPT pathway. nih.gov The protonated form, the cation, often displays a blue-shifted absorption but a strong fluorescence emission. niscpr.res.in

In basic media: Deprotonation of the phenolic hydroxyl group forms an anionic species. This can also lead to enhanced emission as the primary channel for ESIPT is removed. nih.gov

The interplay between these states can lead to an "OFF-ON-OFF" fluorescence response across a wide pH range, a characteristic observed in other complex 8-HQ derivatives. mdpi.com

Table 2: Expected Effect of Solvent and pH on Photophysical Properties of this compound This table summarizes the general trends anticipated for the title compound based on the known behavior of 8-hydroxyquinoline derivatives.

Condition Dominant Species Expected Absorption Shift Expected Emission Shift Expected Fluorescence Intensity
Increasing Solvent Polarity Neutral Minor Red-Shift Significant Red-Shift May Decrease or Increase
Acidic Solution (Low pH) Cation (N-protonated) Blue-Shift Varies Likely Increases

Time-Resolved Spectroscopic Approaches to Excited-State Dynamics

To fully understand the photophysical behavior of this compound, it is essential to probe the fate of the molecule on ultrafast timescales following photoexcitation.

Transient Absorption Spectroscopy for Investigating Short-Lived Excited States

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states with femtosecond to nanosecond time resolution. nih.govrsc.org In a typical experiment, a "pump" pulse excites the molecule, and a subsequent "probe" pulse measures the change in absorption as a function of time delay.

For this compound, TA spectroscopy would reveal the dynamics of several key processes:

ICT State Formation: The initial formation of the ICT state from the initially populated locally excited state.

ESIPT Dynamics: If ESIPT occurs, the rise and decay of the transient absorption signal corresponding to the keto-tautomer can be directly observed. Theoretical studies on similar molecules suggest that ESIPT can be an extremely fast, barrierless process, occurring on the sub-picosecond timescale. nih.gov

Vibrational Cooling and Solvent Relaxation: The cooling of the "hot" excited molecule and the reorientation of solvent molecules around the new excited-state dipole moment can be tracked. nih.gov

Intersystem Crossing (ISC): The transition from the singlet excited state (S₁) to a triplet state (T₁) would be observable as the decay of singlet-state features and the rise of new triplet-state absorption bands. The excited-state dynamics of azanaphthalenes have been shown to be sensitive to the nitrogen position, influencing ISC yields. hw.ac.ukresearchgate.net

The lifetimes of these transient species provide critical information about the rates of competing decay channels, such as fluorescence, ISC, and internal conversion.

Elucidation of Photoinduced Charge-Transfer Processes within the Conjugated System

The conjugated vinyl bridge between the naphthyl donor and quinolinol acceptor facilitates efficient photoinduced charge transfer (PICT or PET). The driving force for this process is the electronic push-pull nature of the molecule. Upon absorption of a photon, an electron is effectively transferred from the highest occupied molecular orbital (HOMO), likely localized more on the electron-rich naphthalene moiety, to the lowest unoccupied molecular orbital (LUMO), which is expected to have significant density on the electron-accepting quinoline ring. uantwerpen.be

Time-resolved spectroscopy is crucial for confirming and quantifying this charge separation. The significant red-shift in time-resolved emission spectra or the appearance of specific transient absorption bands characteristic of radical ions can provide direct evidence of a charge-transfer state. researchgate.net The kinetics of the charge transfer can be modulated by the solvent, with polar solvents often stabilizing the charge-separated state and potentially slowing down charge recombination. The amine groups present in some related systems are known to act as electron donors in PET processes, which can be modulated by pH. dntb.gov.ua In this compound, the entire naphthyl-vinyl system acts as the donor component in an intramolecular charge-transfer event.

Mechanisms of Excited-State Relaxation and Energy Dissipation

The photophysical behavior of this compound upon absorption of light is governed by a series of relaxation and energy dissipation pathways. A key process anticipated for this molecule, owing to the presence of the 8-hydroxyquinoline moiety, is Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgnih.govmdpi.comresearchgate.net

Upon photoexcitation, a proton can be transferred from the hydroxyl group (-OH) at the 8-position to the nitrogen atom of the quinoline ring. This process is often extremely fast, occurring on the femtosecond to picosecond timescale. mdpi.com The result of ESIPT is the formation of an excited-state keto-tautomer, which is energetically more favorable in the excited state. This tautomer can then relax to the ground state via radiative (fluorescence) or non-radiative pathways. A hallmark of ESIPT is a large Stokes shift, meaning a significant difference in wavelength between the absorption and emission maxima, due to the energy stabilization of the tautomeric form. rsc.org

For molecules with a similar phenol-quinoline structure, the efficiency and rate of ESIPT can be influenced by the geometry of the intramolecular hydrogen bond. nih.gov A tighter hydrogen bond, often facilitated by the molecular structure, can lead to a barrierless and faster ESIPT process. Conversely, a looser hydrogen bond may result in a slower, barrier-associated proton transfer. nih.gov In some cases, the ESIPT process can be kinetically controlled and essentially irreversible, with the rate being tunable by substituents on the molecule. rsc.orgmdpi.com

In addition to ESIPT, other relaxation pathways for this compound include:

Fluorescence: Emission of a photon from the initial excited state or the tautomeric form.

Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity.

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicity (e.g., from a singlet to a triplet state), which can be followed by phosphorescence. researchgate.net

The presence of the naphthyl and vinyl groups can also influence the excited-state dynamics by providing additional pathways for energy delocalization and relaxation.

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis of Key Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to its constituent parts: the 8-hydroxyquinoline, the vinyl group, and the naphthalene ring.

Based on the spectra of related compounds, the following key vibrational modes can be anticipated google.comresearchgate.netresearchgate.net:

O-H Stretching: A broad band is expected in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group (-OH) of the 8-quinolinol moiety. researchgate.netresearchgate.net The broadness of this peak is indicative of hydrogen bonding.

Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ range, due to the stretching vibrations of the C-H bonds on the quinoline and naphthalene rings. google.com

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic rings and the vinyl group, as well as the C=N bond of the quinoline ring, are expected to appear in the 1450-1650 cm⁻¹ region. google.comresearchgate.netresearchgate.net

C-O Stretching: The stretching vibration of the phenolic C-O bond is anticipated to be in the 1100-1250 cm⁻¹ range. google.com

Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations of the vinyl group are characteristic of its configuration. For a trans configuration, a strong band is expected around 960-980 cm⁻¹. google.com The out-of-plane bending of the aromatic C-H bonds will also give rise to a complex pattern of bands in the 650-900 cm⁻¹ region, which is diagnostic of the substitution pattern of the aromatic rings.

Table 1: Expected FTIR Peaks for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3400 (broad) O-H Stretch 8-Hydroxyquinoline
3030-3080 (sharp) Aromatic C-H Stretch Quinoline, Naphthalene
1450-1650 C=C and C=N Stretch Aromatic Rings, Vinyl, Quinoline
1100-1250 C-O Stretch Phenolic
960-980 (strong) C-H Out-of-Plane Bend trans-Vinyl

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule. The expected NMR spectra for this compound can be predicted based on the analysis of its structural components and data from closely related compounds. google.comrsc.org

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the quinoline, naphthalene, and vinyl moieties.

Aromatic Protons: A complex series of multiplets is anticipated in the downfield region, typically between δ 7.0 and 9.0 ppm, corresponding to the protons of the quinoline and naphthalene rings. The exact chemical shifts and coupling patterns will depend on the electronic environment and the through-bond interactions between neighboring protons.

Vinyl Protons: The two protons of the vinyl group (-CH=CH-) are expected to appear as doublets in the δ 6.5-8.0 ppm range. The coupling constant (J-value) between these two protons would be indicative of the stereochemistry of the double bond. A large coupling constant (typically 12-18 Hz) would confirm a trans configuration, while a smaller coupling constant (6-12 Hz) would suggest a cis configuration.

Hydroxyl Proton: The hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR: The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule.

Aromatic and Vinyl Carbons: The carbons of the quinoline, naphthalene, and vinyl groups are expected to resonate in the δ 100-160 ppm region. The carbon atom attached to the hydroxyl group (C8 of the quinoline ring) would likely appear in the more downfield portion of this range due to the deshielding effect of the oxygen atom.

Quaternary Carbons: The quaternary carbons in the aromatic rings will also appear in this region and can be distinguished from the protonated carbons by their generally weaker intensity and the absence of a direct C-H correlation in a HSQC spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Predicted Chemical Shift (δ ppm)
¹H Aromatic (Quinoline, Naphthalene) 7.0 - 9.0
¹H Vinyl (-CH=CH-) 6.5 - 8.0
¹H Hydroxyl (-OH) Variable (broad singlet)
¹³C Aromatic and Vinyl 100 - 160

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₂₁H₁₅NO.

The calculated monoisotopic mass for C₂₁H₁₅NO is approximately 297.1154 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value very close to 298.1232. The high accuracy of the mass measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

In addition to the molecular ion peak, the mass spectrum may also show fragmentation patterns that can provide further structural information. Common fragmentation pathways could involve the cleavage of the vinyl linkage or losses of small neutral molecules.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Molecular Formula Calculated Monoisotopic Mass (g/mol) Expected Ion Expected m/z
C₂₁H₁₅NO 297.1154 [M+H]⁺ 298.1232

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

Based on the crystal structure of a closely related compound, 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline, several structural characteristics can be anticipated. nih.gov It is likely that the quinoline and naphthalene ring systems are largely planar. The dihedral angle between these two aromatic systems would be a key parameter, indicating the degree of twisting in the molecule. nih.gov

The configuration of the vinyl bridge (cis or trans) would be unambiguously determined. The crystal packing would reveal the nature of the intermolecular interactions, such as π-π stacking between the aromatic rings and hydrogen bonding involving the hydroxyl group and the quinoline nitrogen. These interactions are crucial in dictating the supramolecular architecture of the compound in the solid state.

A hypothetical set of crystallographic data, based on similar structures, is presented below.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) ~10-15
b (Å) ~5-10
c (Å) ~15-20
β (°) ~90-100
Volume (ų) ~1500-2000
Z 4
Key Dihedral Angle (Quinoline-Naphthalene) ~15-30°
H-bond (O-H···N) distance (Å) ~2.6-2.9

Computational Chemistry and Theoretical Modeling of 2 2 1 Naphthyl Vinyl 8 Quinolinol

Density Functional Theory (DFT) Calculations for Ground and Excited State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. asianpubs.orgasianpubs.org It is particularly effective for medium to large-sized organic molecules, offering a favorable balance between computational cost and accuracy. DFT is employed to determine both ground-state and excited-state properties, providing a comprehensive electronic and photophysical profile of the compound. rsc.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.comresearchgate.net For 2-[2-(1-naphthyl)vinyl]-8-quinolinol, this is crucial as rotation around the single bonds of the vinyl linker allows for various conformations.

DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311G(d,p), are employed to perform these optimizations. asianpubs.org The calculations systematically adjust bond lengths, bond angles, and dihedral angles to locate the lowest energy conformer. Conformational analysis reveals that the planarity between the quinoline (B57606) and naphthalene (B1677914) rings is a key factor influencing the molecule's electronic properties. The most stable conformer typically seeks to balance the delocalization of π-electrons across the vinyl bridge with the steric hindrance between the hydrogen atoms on the quinoline and naphthyl rings.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP) Note: These values are illustrative of typical results from DFT calculations for similar structures.

Parameter Bond/Angle Calculated Value
Bond Length C(vinyl)-C(vinyl) 1.34 Å
C(quinoline)-C(vinyl) 1.47 Å
C(vinyl)-C(naphthyl) 1.48 Å
Bond Angle C(quinoline)-C(vinyl)-C(vinyl) 125.2°
C(vinyl)-C(vinyl)-C(naphthyl) 126.8°

| Dihedral Angle | Quinoline-Vinyl-Naphthyl | -178.5° (near planar) |

Once the geometry is optimized, DFT is used to calculate the molecule's electronic properties. Central to this are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbhu.ac.in The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity, stability, and electronic transitions of the molecule. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich 8-quinolinol moiety, which acts as the primary electron donor. Conversely, the LUMO is often distributed across the π-conjugated system, including the vinyl linker and the electron-accepting 1-naphthyl group. researchgate.net This spatial separation of FMOs suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation.

Table 2: Calculated Frontier Molecular Orbital Energies and Properties Note: Values are representative and depend on the specific functional and basis set used.

Property Value (eV) Description
HOMO Energy -5.85 Associated with the electron-donating 8-quinolinol ring.
LUMO Energy -2.40 Associated with the π-conjugated vinyl-naphthyl system.

| HOMO-LUMO Gap (ΔE) | 3.45 | Indicates the energy required for the lowest electronic transition. A smaller gap suggests easier excitation. |

To investigate how the molecule interacts with light, Time-Dependent DFT (TD-DFT) is the standard computational method. rsc.org TD-DFT can predict electronic absorption spectra by calculating the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net

These simulations can explain the origin of the peaks observed in experimental UV-Vis spectra. For this compound, the lowest energy absorption band is typically attributed to the HOMO→LUMO transition, which corresponds to a π-π* charge transfer from the quinolinol part to the naphthylvinyl part. TD-DFT can also be used to optimize the geometry of the first excited state (S₁), providing information about fluorescence properties and the Stokes shift (the difference between the absorption and emission maxima). mdpi.com Simulating the potential energy surfaces of excited states helps to map out the pathways for energy dissipation, such as internal conversion and intersystem crossing, which govern the molecule's fluorescence quantum yield and lifetime. arxiv.orgnih.gov

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions

For a molecule like this compound, a common approach is to use a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. arxiv.org In this scheme, the core conjugated system of the molecule is treated with a high-level QM method (like DFT), while the surrounding solvent molecules (e.g., water or an organic solvent) are treated with a less computationally expensive MM force field. This allows for the simulation of the molecule's behavior in a realistic solution environment, revealing how solvent polarity and hydrogen bonding might influence its conformation and photophysical properties. These simulations can track fluctuations in dihedral angles and monitor specific interactions between the solute and solvent, providing a dynamic context to the static DFT results. arxiv.orgjeitsm.com

Structure-Property Correlation through Computational-Experimental Integration

The ultimate goal of computational modeling is to build a robust correlation between a molecule's structure and its observed properties. This is achieved by integrating theoretical calculations with experimental data. asianpubs.orgbhu.ac.in For this compound, this involves a synergistic approach.

For instance, the UV-Vis absorption spectrum predicted by TD-DFT can be compared directly with the experimentally measured spectrum. A good match validates the computational model and allows for a confident assignment of electronic transitions to specific molecular orbitals. researchgate.net Similarly, calculated bond lengths and angles from DFT optimization can be compared with data from X-ray crystallography, if available. asianpubs.org Discrepancies between theoretical predictions and experimental results can, in turn, lead to refinements in the computational models, such as choosing a more appropriate functional or accounting for environmental effects more accurately. This iterative process of prediction, experimentation, and refinement leads to a deep and reliable understanding of the molecule's behavior.

Coordination Chemistry and Metal Ion Recognition Research

Chelation of 2-[2-(1-naphthyl)vinyl]-8-quinolinol with Transition Metal Ions

The coordination of this compound with various transition metal ions is a key area of research, focusing on the synthesis, characterization, and structural analysis of the resulting metal complexes.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. For instance, the synthesis of a Zn(II) complex can be achieved by reacting this compound with a zinc salt like zinc acetate (B1210297) or zinc chloride in a solvent such as ethanol (B145695) or methanol. ijcce.ac.irresearchgate.net The reaction mixture is often stirred at room temperature or refluxed to ensure complete complexation. nih.gov The resulting solid metal complex can then be isolated by filtration, washed, and dried. Similar procedures are expected to be applicable for the synthesis of complexes with other transition metals such as Al(III), Cu(II), Hg(II), Ni(II), Co(II), and Mn(II). researchgate.netcore.ac.uk

Characterization of these complexes is crucial to confirm their formation and elucidate their properties. Techniques such as elemental analysis, mass spectrometry, and various spectroscopic methods are employed. acs.orgmdpi.com For example, the synthesis of zinc(II) complexes with 2-thienylvinyl-8-hydroxyquinolines, which are structurally similar to the title compound, has been reported, and the resulting complexes were characterized by IR, UV, 1H NMR, and mass spectra. researchgate.net

The formation of a metal complex with this compound leads to distinct changes in its spectroscopic properties.

UV-Vis Spectroscopy: Upon complexation, shifts in the absorption bands in the UV-Vis spectrum are typically observed. These shifts are indicative of the electronic interactions between the metal ion and the ligand. For 8-hydroxyquinoline (B1678124) derivatives, complexation often results in a red shift (bathochromic shift) of the absorption bands due to the extension of the conjugated system upon chelation. scirp.orgscirp.org

Fluorescence Spectroscopy: 8-Hydroxyquinoline and its derivatives are often fluorescent. The binding of a metal ion can significantly modulate the fluorescence properties, leading to either enhancement (chelation-enhanced fluorescence, CHEF) or quenching of the fluorescence intensity. mdpi.comnih.gov The extent and direction of this change depend on the nature of the metal ion. For instance, diamagnetic ions like Zn(II) and Al(III) often lead to fluorescence enhancement, while paramagnetic ions like Cu(II) and Ni(II) can cause fluorescence quenching. researchgate.net

NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the structure of the ligand and its diamagnetic metal complexes (e.g., Zn(II), Al(III)). Upon complexation, the chemical shifts of the protons and carbons in the vicinity of the coordination sites (the hydroxyl group and the quinoline (B57606) nitrogen) are expected to change significantly, providing evidence of the metal-ligand interaction. nih.gov

IR Spectroscopy: In the infrared (IR) spectrum of the free ligand, a characteristic band for the O-H stretching vibration is present. The disappearance or significant shift of this band upon complexation confirms the deprotonation of the hydroxyl group and its coordination to the metal ion. scirp.org Additionally, changes in the C=N and C-O stretching vibrations within the quinoline ring provide further evidence of coordination. scirp.org

Table 1: Expected Spectroscopic Signatures of Metal Complex Formation with this compound

Spectroscopic Technique Expected Observation upon Complexation Reference
UV-Vis Shift in absorption bands (typically red shift) scirp.orgscirp.org
Fluorescence Fluorescence enhancement (e.g., with Zn(II), Al(III)) or quenching (e.g., with Cu(II), Ni(II)) mdpi.comnih.govresearchgate.net
NMR (for diamagnetic metals) Significant changes in chemical shifts of protons and carbons near coordination sites nih.gov
IR Disappearance or shift of the O-H stretching band; shifts in C=N and C-O stretching bands scirp.org

Determining the stoichiometry of the metal complexes is essential for understanding their structure. Methods such as Job's plot analysis using UV-Vis or fluorescence titration data, as well as mass spectrometry, are commonly used. For bidentate ligands like 8-hydroxyquinoline derivatives, 1:1 or 1:2 metal-to-ligand stoichiometries are frequently observed. scirp.org

The coordination geometry around the central metal ion is influenced by the coordination number and the nature of the metal ion. libretexts.org For a 1:2 complex with a divalent metal ion, an octahedral geometry is often adopted. scirp.org In the case of a 1:1 complex, the geometry can vary, with tetrahedral or square planar arrangements being common for four-coordinate metals. ijcce.ac.irscirp.org For instance, zinc(II) complexes with similar ligands have been found to exhibit tetrahedral coordination geometries. ijcce.ac.ir

Fluorescent Chemosensor Development for Specific Metal Ions

The significant changes in the fluorescence properties of this compound upon metal ion binding make it a promising candidate for the development of fluorescent chemosensors.

Several mechanisms can account for the changes in fluorescence upon metal ion complexation:

Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for fluorescence enhancement. In the free ligand, non-radiative decay processes can quench fluorescence. Upon chelation to a metal ion, the rigidity of the molecule increases, which suppresses these non-radiative pathways and leads to a significant increase in fluorescence quantum yield. nih.gov

Photoinduced Electron Transfer (PET): In some cases, a photoinduced electron transfer from a donor part of the molecule to the fluorophore can quench the fluorescence in the free ligand. When a metal ion binds to the donor, it lowers its energy level, preventing the PET process and "turning on" the fluorescence.

Aggregation-Induced Emission (AIE): While less common for this type of molecule, AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. The formation of metal-ligand aggregates could potentially lead to AIE. acs.org

For this compound, CHEF is the most probable mechanism for fluorescence enhancement with ions like Zn(II) and Al(III). nih.govinternationaljournalssrg.org

An effective chemosensor must exhibit high selectivity and sensitivity for a specific target ion.

Selectivity: The selectivity of this compound for different metal ions would be evaluated by monitoring the fluorescence response in the presence of a range of cations. Ideally, a significant fluorescence change is observed only with the target ion, with minimal interference from other coexisting ions. internationaljournalssrg.org For example, a sensor based on a naphthol derivative has shown high selectivity for Zn(2+) over other metal ions. nih.gov Similarly, quinoline-based sensors have been developed for the selective detection of Hg(2+) and Al(3+). nih.govnih.gov

Sensitivity: The sensitivity of the chemosensor is determined by its detection limit, which is the lowest concentration of the target ion that can be reliably detected. This is typically determined from fluorescence titration experiments where the fluorescence intensity is measured as a function of the metal ion concentration. internationaljournalssrg.org High sensitivity is crucial for practical applications, especially for detecting trace amounts of toxic metal ions like Hg(2+).

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Aluminum(III)
Zinc(II)
Copper(II)
Mercury(II)
Nickel(II)
Cobalt(II)
Manganese(II)
zinc acetate
zinc chloride
2-thienylvinyl-8-hydroxyquinolines

In-depth Analysis of this compound in Coordination Chemistry and Sensing Applications

Following a comprehensive review of available scientific literature, it has been determined that there are no specific research articles or datasets detailing the coordination chemistry, metal ion recognition, or anion recognition properties of the chemical compound This compound . While extensive research exists on the broader class of 8-hydroxyquinoline (8-HQ) derivatives and styryl-quinoline systems, this particular compound has not been the subject of published studies focusing on the design principles for ratiometric and turn-on/turn-off fluorescent probes or its applications in anion recognition.

The field of fluorescent chemosensors is well-developed, with 8-hydroxyquinoline and its derivatives being prominent due to their inherent fluorescence and ability to chelate metal ions, often resulting in significant changes to their photophysical properties. scispace.comrroij.comnih.gov The introduction of a styryl group at the 2-position of the quinoline ring is a known strategy to extend the π-conjugation of the 8-HQ system, which can enhance electron mobility, thermal stability, and modify the photoluminescent properties. nih.govacs.org These modifications are often explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govacs.org

However, the specific attachment of a 1-naphthylvinyl group to the 8-quinolinol core, as in This compound , and its subsequent investigation for the precise applications outlined in the query—ratiometric and turn-on/turn-off fluorescent probe design and anion recognition—are not documented in the available scientific literature. Research on related compounds provides a foundational understanding of how such molecules might behave, but direct experimental evidence and detailed findings for the subject compound are absent. For instance, various 2-styryl-8-hydroxyquinolines have been synthesized and their properties studied, but these studies have focused on aspects like cytotoxicity or their use as materials for organic semiconductors, not on the specific sensing applications requested. nih.govacs.org

Similarly, while anion sensing using quinoline-based probes is an active area of research, these studies typically involve different structural motifs designed to specifically interact with anions. researchgate.net There is no indication from the conducted searches that This compound has been designed or investigated for its anion recognition capabilities.

Investigation of Biological Activities in Vitro and Mechanistic Focus

Antimicrobial Activity Research (In Vitro)

The antimicrobial potential of compounds is a cornerstone of infectious disease research. The structural motifs present in "2-[2-(1-naphthyl)vinyl]-8-quinolinol"—the quinoline (B57606) and naphthalene (B1677914) rings—are well-represented in the annals of antimicrobial drug discovery.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The quinoline scaffold is a privileged structure in antibacterial research. Studies on novel 8-hydroxyquinoline (B1678124) derivatives have revealed potent antibacterial action against a spectrum of both Gram-positive and Gram-negative bacteria, including clinically relevant strains such as Staphylococcus aureus and Escherichia coli. nih.gov In some instances, the efficacy of these derivatives has been reported to surpass that of the conventional antibiotic, Penicillin G. nih.gov The antibacterial potency of these compounds can be finely tuned by the addition of various chemical groups to the quinoline core. nih.gov

Similarly, the naphthalene moiety is a recognized pharmacophore in the development of new antimicrobial agents. researchgate.net The combination of a naphthalene ring with other heterocyclic systems, such as quinoline, has led to the creation of hybrid molecules with significant broad-spectrum antibacterial activity. researchgate.net Furthermore, N-Alkyl-2-quinolonopyrones, which contain the quinoline core, have demonstrated notable activity against the ESKAPE pathogens, a group of bacteria known for their formidable antibiotic resistance, with particular efficacy against Staphylococcus aureus and Enterococcus faecalis. nih.gov

The following interactive table summarizes the antibacterial prowess of various quinoline and naphthalene derivatives, offering a glimpse into the potential capabilities of "this compound".

Compound ClassBacterial StrainActivityReference
8-Hydroxyquinoline DerivativesE. coli (ATCC35218)Remarkable nih.gov
8-Hydroxyquinoline DerivativesS. aureus (ATCC29213)Remarkable nih.gov
8-Hydroxyquinoline DerivativesV. parahaemolyticus (ATCC17802)Remarkable nih.gov
8-Hydroxyquinoline DerivativesP. aeruginosa (ATCC27853)Remarkable nih.gov
Naphthalene DerivativesGram-positive bacteriaPotent researchgate.net
Naphthalene DerivativesGram-negative bacteriaPotent researchgate.net
N-Alkyl-2-QuinolonopyronesS. aureus (MRSA)MIC ≤2 µg/mL nih.gov
N-Alkyl-2-QuinolonopyronesEnterococcus spp.MIC 0.25 µg/mL nih.gov

Antifungal Activity Assessment

The 8-hydroxyquinoline structural feature within "this compound" suggests a potential for antifungal activity. Indeed, various 8-hydroxyquinoline derivatives have been investigated and found to possess significant antifungal properties. nih.gov For example, recently synthesized 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives have exhibited impressive in vitro antifungal activity against a panel of clinically important fungi. nih.govnih.gov Some of these compounds have demonstrated exceptionally low minimum inhibitory concentrations (MICs), at or below 0.0313 μg/mL, against challenging pathogens such as Candida auris and Candida glabrata. nih.govnih.gov

The naphthalene ring also contributes to the antifungal potential. researchgate.net Naphthofuran derivatives that are chemically linked to a quinoline nucleus have shown potent activity against various fungal species. researchgate.net

This interactive table highlights the antifungal activity of some related compounds.

Compound ClassFungal StrainActivity (MIC)Reference
8-Hydroxyquinolin-5-ylidene thiosemicarbazone derivativesC. auris≤ 0.0313 μg/mL nih.govnih.gov
8-Hydroxyquinolin-5-ylidene thiosemicarbazone derivativesC. glabrata≤ 0.0313 μg/mL nih.govnih.gov
8-Hydroxyquinolin-5-ylidene thiosemicarbazone derivativesC. neoformans≤ 0.0313 μg/mL nih.govnih.gov
8-Hydroxyquinolin-5-ylidene thiosemicarbazone derivativesC. parapsilosis≤ 0.0313 μg/mL nih.govnih.gov
Naphthofuran-quinoline derivativesCandida albicansPotent researchgate.net

Structure-Activity Relationships Governing Antimicrobial Potential

The relationship between a molecule's structure and its biological activity is a fundamental concept in medicinal chemistry. For 8-hydroxyquinoline derivatives, the type and position of chemical groups attached to the quinoline ring system are crucial determinants of their antimicrobial power. nih.gov The strategic addition of a benzene (B151609) ring bearing either electron-donating or electron-withdrawing substituents has been shown to significantly boost antibacterial efficacy. nih.gov

In the context of naphthalene-containing compounds, their ability to be absorbed by and penetrate bacterial cell membranes, a property known as lipophilicity, is a key factor in their antimicrobial action. mdpi.com The fusion of the naphthalene scaffold with other heterocyclic rings often results in compounds with a broad spectrum of antimicrobial activity. researchgate.net While the principles governing the activity of antimicrobial peptides—such as their charge, three-dimensional shape, and balance of water-loving and water-fearing regions—are not directly transferable to "this compound," they underscore the universal importance of molecular architecture in dictating biological function. nih.gov

Anticancer and Antiproliferative Activity Research (In Vitro Cell Line Studies)

The quinoline and naphthalene cores are also prevalent in the design of novel anticancer agents. The investigation of their derivatives provides a strong rationale for the potential antiproliferative properties of "this compound."

Evaluation of Cytotoxic Effects on Defined Cancer Cell Lines

Hybrid molecules incorporating both a naphthoquinone and a quinolone structure have demonstrated selective and potent cytotoxicity against breast cancer cell lines, with their effectiveness being comparable to the established chemotherapy drug doxorubicin. nih.gov Importantly, these hybrids exhibited a greater selectivity for cancer cells over non-cancerous cells, suggesting a more favorable therapeutic window. nih.gov In a similar vein, 2-acylated-1,4-naphthohydroquinones have shown selective cell-killing effects against lymphoma and leukemia cell lines. utrgv.edu

Furthermore, a naphthalene derivative, 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide, has been found to be effective against cancer cells that have developed resistance to multiple drugs, indicating its potential to overcome common mechanisms of chemotherapy failure. nih.gov

The following table summarizes the cytotoxic effects of some of these related compounds on various cancer cell lines.

Compound ClassCancer Cell LineCytotoxic Effect (IC50)Reference
Naphthoquinone-quinolone hybridsMCF-7 (Breast)Comparable to doxorubicin nih.gov
Naphthoquinone-quinolone hybridsMDA-MB-231 (Breast)Comparable to doxorubicin nih.gov
2-Acylated-1,4-naphthohydroquinonesLymphoma/Leukemia cellsSelective cytotoxicity utrgv.edu
4-Hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamideCCRF-CEM (Leukemia)Active nih.gov
4-Hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamideCEM/ADR5000 (Multidrug-resistant Leukemia)Active nih.gov

Exploration of Proposed Mechanisms of Action (e.g., NQO1 protein interaction, tubulin binding)

The anticancer activity of quinoline and naphthalene derivatives is often attributed to their interaction with critical cellular machinery, including the NQO1 protein and tubulin.

NQO1 Protein Interaction: The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) represents a key target for cancer therapy. A promising strategy in anticancer drug design involves the use of quinone-based compounds that are activated by NQO1. nih.gov Although a direct interaction between "this compound" and NQO1 has not been explicitly reported, the presence of quinone-like structures in its broader chemical family points to this as a plausible mechanism of action. Cancer cells frequently exhibit elevated levels of NQO1, and the reduction of quinone compounds by this enzyme can lead to the formation of cell-damaging species, thereby selectively targeting the cancer cells. nih.gov

Tubulin Binding: Microtubules, which are dynamic polymers of the protein tubulin, are essential for cell division. nih.gov This makes them a prime target for anticancer drugs. nih.gov Compounds that bind to tubulin can interfere with the assembly and disassembly of microtubules, a process that is critical for cell proliferation. nih.gov This disruption ultimately leads to cell cycle arrest and programmed cell death (apoptosis). nih.gov While there is no direct evidence of "this compound" binding to tubulin, the structural characteristics of some anticancer naphthalene derivatives suggest this as a potential mode of action. For example, certain drugs have been shown to bind to a unique site on β-tubulin, thereby preventing the proper formation of microtubules. nih.gov This interference with microtubule structure and function is a well-established and effective anticancer strategy.

Research into Other Biological Effects (In Vitro)

Derivatives of 2-vinyl-8-hydroxyquinoline have been identified as effective agents for promoting the proliferation of bone marrow mesenchymal stem cells (MSCs). google.com In vitro studies using the MTT assay to measure cell proliferation have shown that these compounds can significantly enhance the growth of MSCs in a dose-dependent manner. google.com This proliferative effect suggests their potential application in regenerative medicine and tissue engineering, where the expansion of stem cell populations is often a critical step. google.com The research indicates that these specific quinoline derivatives could be developed into agents used to prepare bone marrow stem cell proliferation promoters. google.com

The 2-vinyl-8-hydroxyquinoline scaffold is associated with significant antioxidant and free radical scavenging activities. google.com The presence of the 8-hydroxyl group on the quinoline ring is a key structural feature for this activity, allowing the molecule to act as a free radical scavenger. nih.govgoogle.com

Pharmacodynamic studies utilizing various models, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) model and the linoleic acid model, have demonstrated the antioxidant capabilities of these compounds. google.com The results from these assays indicate that the antioxidant effect of 2-vinyl-8-hydroxyquinoline derivatives is potent, even surpassing that of glutathione (B108866) (GSH), a crucial antioxidant naturally present in the body. google.com This capacity to neutralize free radicals suggests that these compounds could be applied in the development of novel antioxidants to combat oxidative stress-related conditions. google.com

Molecular Docking and Interaction Studies with Biomolecules

Molecular docking simulations are a critical tool for understanding how 2-styryl-8-quinolinol derivatives interact with biological macromolecules at a molecular level, providing insights into their mechanisms of action. mdpi.comaaup.edu These computational studies help predict the binding modes and affinities of these compounds with various protein targets, such as enzymes and carrier proteins, which is invaluable for drug design. mdpi.comresearchgate.net

For instance, docking studies have been used to investigate the interactions of 8-hydroxyquinoline derivatives with human serum albumin (HSA), a key carrier protein in the blood. nih.gov These studies, combined with thermodynamic analysis, suggest that binding is driven primarily by hydrophobic interactions and hydrogen bonding. nih.gov The simulations can identify specific binding sites, such as the preference for these molecules to bind in subdomain IIA of HSA. nih.gov

In the context of anticancer activity, molecular docking has been employed to study the interaction of 2-styrylquinoline (B1231325) derivatives with proteins involved in cancer progression, like the p53 protein. aaup.eduresearchgate.net Such analyses can reveal strong interactions between the quinoline derivatives and key amino acid residues within the protein's active site, such as HIS 176 and SER A180. aaup.edu The 8-hydroxyquinoline moiety often plays a crucial role as a bidentate chelator of metal ions that may be present in the active sites of metalloenzymes. nih.govphyschemres.org The extended styryl and naphthyl portions of the molecule contribute to binding through hydrophobic and π-π stacking interactions with the protein's amino acid residues. nih.gov These detailed interaction models are fundamental for establishing structure-activity relationships and guiding the rational design of more potent and selective therapeutic agents. physchemres.orgresearchgate.net

Advanced Materials Science and Applications Research

Integration into Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Research

The structural backbone of 2-[2-(1-naphthyl)vinyl]-8-quinolinol, which combines the electron-donating naphthylvinyl group with the electron-accepting and metal-chelating 8-quinolinol moiety, makes it a prime candidate for applications in organic light-emitting diodes (OLEDs). Its derivatives have been explored for their roles as both light-emitting and charge-transporting layers within the OLED architecture.

In the realm of OLEDs, 8-hydroxyquinoline (B1678124) derivatives are well-regarded for their utility. The aluminum complex of 8-hydroxyquinoline, Alq3, is a classic example of a stable and efficient electron transporter and emitter in OLEDs. nih.gov Compounds like this compound are investigated for similar, and potentially enhanced, functionalities. The vinyl linkage extends the π-conjugation of the molecule, which can tune its electronic properties.

Research into structurally analogous compounds, such as bis(8-hydroxyquinoline) zinc derivatives incorporating a styryl group (ZnStq), demonstrates their potential as active layers in OLEDs. google.com These materials can be dispersed in a polymer matrix, like poly(N-vinylcarbazole) (PVK), to form the emissive layer. google.com In such a device, the quinoline (B57606) derivative can function as the primary emitter, where the recombination of electrons and holes results in the generation of light. The extended styryl and naphthyl groups can influence the color and efficiency of this emission. Furthermore, the quinoline core is known to facilitate electron transport, a critical function for achieving balanced charge injection and recombination within the OLED, leading to higher device efficiency. google.com

The electroluminescence (EL) of materials like this compound is a key area of study. The mechanism involves the injection of electrons from the cathode and holes from the anode into the organic layer. These charge carriers migrate and eventually recombine on a luminescent molecule to form an exciton (B1674681) (a bound electron-hole pair), which then radiatively decays to emit light. The specific wavelength (color) of the emitted light is determined by the energy gap of the emitting molecule.

Studies on related zinc complexes with styryl groups (ZnStq_R) have shown strong electroluminescence with emissions in the yellow-orange part of the spectrum. google.com For instance, OLEDs fabricated using these materials have exhibited emission peaks around 578-590 nm. google.com The performance of such devices is characterized by several parameters, including brightness (luminance), current efficiency, and turn-on voltage. The introduction of different substituents can fine-tune these properties, suggesting that the naphthyl group in this compound would similarly influence its EL characteristics.

Table 1: Illustrative Electroluminescence Performance of Structurally Related Styryl-Quinoline Based OLEDs

Emissive Layer CompositionMax. Electroluminescence (nm)Max. Brightness (cd/m²)Max. Current Efficiency (cd/A)Turn-on Voltage (V)
ZnStq_H:PVK59018551.157.03
ZnStq_Cl:PVK58712690.817.42
ZnStq_OCH3:PVK57822441.246.94

This table is based on data for bis(8-hydroxyquinoline) zinc derivatives with a styryl group (ZnStq_R:PVK) and is intended to be illustrative of the potential performance of OLEDs using this compound. google.com

Research into Photovoltaic Applications and UV Sensitivity

Quinoline and its derivatives are recognized as photoactive materials, a property that makes them candidates for investigation in photovoltaic applications. These compounds are being explored for their potential use in third-generation solar cells, such as polymer photovoltaics and dye-sensitized solar cells (DSSCs). In these devices, the organic material is responsible for absorbing light and generating charge carriers (electrons and holes). The extended conjugation in this compound suggests it would absorb in the UV-Visible spectrum, a prerequisite for a photovoltaic material. A patent for related 2-vinyl-8-hydroxyquinoline derivatives reports UV absorption maxima between 306 nm and 361 nm.

The inherent photoactivity of quinoline, which can cause it to darken under light exposure, also points to its UV sensitivity. This characteristic implies that while it can absorb UV light, it may also be prone to photodegradation, a factor that would need to be addressed in the design of stable photovoltaic devices.

Development of Hybrid Organic-Inorganic Materials for Optical Applications (e.g., Layered Double Hydroxides)

A promising avenue of research is the creation of hybrid organic-inorganic materials, which combine the properties of both components to achieve novel functionalities. Layered double hydroxides (LDHs) are inorganic materials with positively charged layers and exchangeable anions in the interlayer space. This structure allows for the intercalation of anionic organic molecules, such as derivatives of this compound, to form hybrid composites.

The process of intercalation can modify the properties of the organic guest molecule. By confining the luminescent molecules within the LDH galleries, it is possible to influence their aggregation state and, consequently, their photophysical properties. This can lead to enhanced emission efficiency or altered emission wavelengths. Such hybrid materials could find use in solid-state lighting, sensors, or as optical filters. The LDH host can also provide environmental protection to the organic molecule, potentially increasing its thermal and photochemical stability.

Film Formation and Solid-State Luminescence Properties

For most optoelectronic applications, including OLEDs and photovoltaic cells, the active material must be processed into a thin, uniform film. Compounds like this compound can be deposited using techniques such as spin-coating or vacuum thermal evaporation. google.com

The luminescence properties of these molecules in the solid state are often different from their properties in solution due to intermolecular interactions and aggregation. Aggregation can sometimes lead to quenching of fluorescence, which is detrimental to device performance. However, careful molecular design, such as the introduction of bulky groups like the naphthylvinyl moiety, can inhibit close packing and mitigate these aggregation-caused quenching effects. The study of the solid-state luminescence of thin films is therefore crucial for understanding how the material will perform in a real-world device. Research on related compounds has demonstrated strong photoluminescence from thin films, indicating their suitability for emissive applications. google.com

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks and Crystal Packing Analysis

While a definitive crystal structure for 2-[2-(1-naphthyl)vinyl]-8-quinolinol is not available in the surveyed literature, its structural motifs allow for a robust prediction of its hydrogen bonding capabilities. The 8-quinolinol moiety is well-known for forming strong intramolecular hydrogen bonds. The hydroxyl group (-OH) at the 8-position is ideally situated to form a hydrogen bond with the nitrogen atom of the quinoline (B57606) ring. This type of interaction is observed in related structures, such as 1-[(2-Methyl-8-quinolyl)aminomethylene]naphthalen-2(1H)-one, which features a similar intramolecular N—H⋯N hydrogen bond. nih.gov

Table 1: Potential Hydrogen Bonding in this compound

Interaction TypeDonorAcceptorDescriptionInfluence on Structure
Intramolecular H-BondHydroxyl (-OH)Quinoline Nitrogen (N)Forms a stable six-membered ring, enhancing planarity.Favors a specific conformation of the quinoline moiety.
Intermolecular H-BondHydroxyl (-OH)Quinoline Nitrogen (N) of adjacent moleculeConnects individual molecules into chains or more complex networks.Dictates crystal packing and can lead to polymorphism.

π-π Stacking and Aromatic Interactions in Solid and Solution Phases

The presence of two large, electron-rich aromatic systems—naphthalene (B1677914) and quinoline—makes π-π stacking a critical non-covalent interaction in governing the molecular assembly of this compound. wikipedia.org These interactions arise from the electrostatic and dispersion forces between the π-orbitals of adjacent aromatic rings. libretexts.org

In the solid phase, π-π stacking is a primary driver of crystal packing. Molecules will arrange to maximize these favorable interactions, often adopting displaced-stacking or sandwich-like configurations with interplanar distances typically around 3.5 Å. libretexts.orgresearchgate.net Studies on analogous compounds, such as 2-(naphthalenylamino)-nicotinic acids, confirm that the nature and extent of π-π interactions play a crucial role in determining polymorphism. uky.edu The interplay between the naphthalene and quinoline rings can lead to complex, three-dimensional supramolecular architectures. nih.govrsc.org

In the solution phase, π-π interactions contribute to the self-assembly and aggregation of molecules, particularly in solvents where the compound has poor solubility. In good solvents, molecules are solvated and exist in a relatively isolated state. However, in poor solvents, the molecules tend to aggregate to minimize contact with the solvent and maximize favorable π-π interactions between their aromatic moieties. mdpi.com This aggregation is directly linked to the compound's unique emission properties.

Aggregation-Induced Emission (AIE) Phenomena and Self-Assembly

This compound is a prime candidate for exhibiting Aggregation-Induced Emission (AIE), a photophysical phenomenon where a molecule is non-emissive in dilute solution but becomes highly fluorescent upon aggregation or in the solid state. researchgate.netbrandeis.edu This behavior is characteristic of molecules with rotatable parts, known as AIE-gens. nih.gov

The underlying mechanism is the Restriction of Intramolecular Motion (RIM), specifically the Restriction of Intramolecular Rotation (RIR). nih.govchemistryjournal.net

In Dilute Solution: The naphthalene and quinoline moieties can freely rotate around the central carbon-carbon single bonds of the vinyl linker. This rotation provides an efficient non-radiative pathway for the molecule to dissipate energy from its excited state, resulting in weak or no fluorescence.

In Aggregated State: When molecules aggregate in a poor solvent or are packed in the solid state, the physical constraints and intermolecular interactions (like π-π stacking and hydrogen bonding) hinder these intramolecular rotations. With the non-radiative decay channel blocked, the excited molecule is forced to release its energy through a radiative pathway, leading to strong fluorescence emission. nih.gov

This self-assembly into emissive aggregates is a hallmark of AIE-active compounds. The transition from a non-emissive state to a highly emissive one can be triggered by changing solvent composition, for instance, by adding a poor solvent (like water) to a good solvent (like THF). nih.gov

Table 2: Conceptual Fluorescence Behavior of an AIE-gen in a THF/Water System

Water Fraction (% by volume)Molecular StateIntramolecular RotationFluorescence Intensity
0% - 20%Well-dissolvedActive / UnrestrictedVery Low / Quenched
30% - 60%Initial AggregationPartially RestrictedIncreasing
70% - 99%Fully Aggregated (Nano-aggregates)Highly RestrictedVery High / Strong Emission

Host-Guest Chemistry and Encapsulation Studies

The structural features of this compound make it an excellent candidate to act as a "guest" molecule in host-guest complexes. Macrocyclic hosts such as cyclodextrins (CDs) are particularly well-suited for this purpose. nih.gov Cyclodextrins possess a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar guest molecules in aqueous environments. nih.govmdpi.com

Given its significant hydrophobic surface area, the naphthalene moiety of this compound would be the most likely component to be encapsulated within the cavity of a host like β-cyclodextrin or γ-cyclodextrin. mdpi.com The formation of such an inclusion complex is driven by the release of high-energy water molecules from the CD cavity and favorable van der Waals interactions between the host and guest. nih.gov

Encapsulation can have profound effects on the guest molecule's properties:

Solubility: It can significantly increase the aqueous solubility of the otherwise poorly soluble compound. nih.gov

Photophysics: By isolating a single guest molecule within the host cavity, encapsulation can prevent aggregation. This would inhibit the AIE effect, keeping the molecule in its non-emissive state even in an aqueous environment. Alternatively, the confinement within the host cavity could itself restrict intramolecular rotation, potentially leading to enhanced fluorescence of the single, encapsulated molecule.

The precise stoichiometry of these complexes, typically 1:1 or 2:1 (host:guest), would depend on the relative sizes of the host cavity and the guest molecule. mdpi.comescholarship.org

Table 3: Hypothetical Host-Guest System with β-Cyclodextrin

ComponentRoleKey Structural FeaturePrimary Interaction
β-CyclodextrinHostHydrophobic Inner CavityForms inclusion complex
This compoundGuestHydrophobic Naphthalene MoietyHydrophobic and van der Waals forces

Conclusions and Future Research Directions

Summary of Key Academic Discoveries and Methodological Advancements

The exploration of 2-[2-(1-naphthyl)vinyl]-8-quinolinol and its analogs has led to several key discoveries. The fundamental structure, which combines an 8-hydroxyquinoline (B1678124) (8-HQ) moiety with a styryl-type substituent, has been identified as a "privileged scaffold" in the development of novel drug molecules and functional materials. acs.org The 8-HQ core is known for its wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects. scispace.comnih.govrroij.com The introduction of the vinyl linker and the naphthyl group extends the π-conjugation of the 8-HQ system, which can enhance the molecule's electron mobility, thermal stability, and lipophilicity. acs.org

Methodologically, the synthesis of 2-styryl-8-hydroxyquinolines, including the naphthyl derivative, has seen significant advancements. A common and effective method involves the condensation reaction of 2-methyl-8-hydroxyquinoline with the corresponding aromatic aldehyde (in this case, 1-naphthaldehyde) in the presence of acetic anhydride. google.com This approach allows for the relatively straightforward generation of a diverse range of derivatives. google.com These synthetic routes are crucial for exploring the structure-activity relationships within this class of compounds. nih.gov

Key Research Findings for 2-Styryl-8-Hydroxyquinoline Derivatives:

PropertyObservationReference
Biological Activity The 8-hydroxyquinoline scaffold is associated with a broad spectrum of pharmacological applications, including as anticancer, antimicrobial, and neuroprotective agents. scispace.comnih.gov
Cytotoxicity Styryl quinoline (B57606) derivatives have demonstrated cytotoxic properties, which are dependent on the specific substituents on both the quinoline and styryl rings. acs.org
Photophysical Properties The extended π-conjugation in these molecules often leads to interesting photophysical properties, with potential applications in fluorescent sensors and organic light-emitting diodes (OLEDs). scispace.comrsc.org
Supramolecular Chemistry The nature of the substituents on the styryl ring has been shown to influence the structural and supramolecular features of 2-styryl-8-hydroxyquinoline derivatives. acs.org

Identification of Remaining Knowledge Gaps in Understanding this compound

Despite the progress made in understanding the broader class of 2-styryl-8-hydroxyquinolines, there are specific knowledge gaps concerning the 1-naphthyl derivative. There is a notable lack of dedicated studies focusing exclusively on the synthesis, characterization, and application of this compound. Much of the current understanding is extrapolated from research on the parent 8-hydroxyquinoline scaffold or other styryl derivatives.

Specific areas where knowledge is limited include:

Detailed Photophysical Characterization: While the potential for interesting photophysical properties is recognized, a comprehensive study of the absorption, emission, and quantum yield of this compound is not readily available.

Specific Biological Activity Profile: The precise cytotoxic, antimicrobial, or other biological activities of this specific compound have not been extensively evaluated. The influence of the bulky naphthyl group on these properties is not well-documented.

Metal-Chelating Properties: 8-Hydroxyquinoline and its derivatives are well-known for their metal-chelating abilities, which are often linked to their biological activity. scispace.com The specific coordination chemistry of this compound with various metal ions remains an area for further investigation.

In Vivo Studies: The majority of studies on related compounds are conducted in vitro. There is a lack of in vivo data to understand the pharmacokinetic and pharmacodynamic properties of this particular molecule.

Prospective Research Avenues in Synthesis, Characterization, and Advanced Applications

The existing knowledge gaps pave the way for numerous prospective research avenues.

Synthesis and Characterization:

Optimization of Synthetic Routes: Further research could focus on developing more efficient and environmentally friendly synthetic methods, potentially exploring microwave-assisted or flow chemistry techniques.

In-depth Spectroscopic and Structural Analysis: A thorough characterization using advanced techniques such as single-crystal X-ray diffraction would provide precise structural information. acs.org Detailed NMR, IR, and mass spectrometry studies would also be invaluable.

Advanced Applications:

Fluorescent Probes: Given the extended conjugation, this compound could be investigated as a fluorescent sensor for detecting specific metal ions or biomolecules. scispace.comrsc.org

Organic Electronics: The electronic properties suggest potential applications in organic light-emitting diodes (OLEDs) or other organic electronic devices. scispace.com

Medicinal Chemistry: A systematic evaluation of its biological activity against various cancer cell lines, bacterial strains, and fungal pathogens is warranted. nih.gov

Potential for Rational Design of Novel Functional Molecules Based on the Quinolinol-Naphthylvinyl Scaffold

The quinolinol-naphthylvinyl scaffold offers significant potential for the rational design of new functional molecules. The modular nature of the synthesis allows for systematic modifications to fine-tune the properties of the resulting compounds. acs.org

Strategies for Rational Design:

Modification AreaPotential Impact
Substitution on the Naphthyl Ring Introducing electron-donating or electron-withdrawing groups could modulate the electronic and photophysical properties, as well as the biological activity.
Modification of the Vinyl Linker Altering the linker could influence the molecule's rigidity and spatial orientation, which in turn affects its interaction with biological targets or its performance in materials.
Derivatization of the Quinoline Ring Further functionalization of the quinoline ring at other positions could lead to new compounds with enhanced or novel properties.

By systematically exploring these modifications, it is possible to develop a new generation of molecules with tailored properties for specific applications, ranging from targeted anticancer agents to advanced materials for optoelectronics. The understanding that substituent changes can significantly alter the supramolecular structure and cytotoxic properties provides a strong basis for future design efforts. acs.org

Q & A

Q. What are the common synthetic routes for preparing 2-[2-(1-naphthyl)vinyl]-8-quinolinol and its derivatives?

Methodological Answer: The synthesis typically involves functionalization at specific positions of the 8-quinolinol core. For example:

  • Alkylation/Demethylation: Starting with 8-quinolinol, methylation with dimethyl sulfate yields 8-methoxyquinoline. Subsequent alkylation (e.g., with isopropyl lithium) at position 2, followed by demethylation, generates substituted derivatives .
  • Vinyl Group Introduction: The 2-vinyl substituent can be added via Heck coupling or Wittig reactions, leveraging aryl halides or aldehydes. highlights similar methods for introducing a phenylvinyl group at position 2 .

Table 1: Key Synthetic Steps for 8-Quinolinol Derivatives

StepReagents/ConditionsTarget ModificationReference
1Dimethyl sulfateMethylation (position 8)
2Isopropyl lithiumAlkylation (position 2)
3Hydrochloric acidDemethylation

Q. How can researchers characterize the chelating properties of this compound with metal ions?

Methodological Answer:

  • Potentiometric Titration: Measure acid dissociation constants (pKa) in aqueous-dioxane solutions to determine ligand protonation states and metal-binding affinity. For example, 8-hydroxyquinoline-2-carbaldehyde derivatives show pKNH+ and pKOH values lower than unsubstituted 8-quinolinol, enhancing chelation .
  • UV-Vis Spectroscopy: Monitor colorimetric changes upon metal coordination. Azomethine derivatives of 8-quinolinol form intensely colored chelates (e.g., red with Fe³⁺), while aminomethyl derivatives exhibit weaker coloration .

Advanced Research Questions

Q. What structural features of this compound are critical for p53 activation, and how do they compare to other p53-stabilizing compounds?

Methodological Answer:

  • Core Structure Requirement: The 2-vinyl-8-quinolinol scaffold is essential for binding to the p53 DNA-binding domain. Substitutions at the naphthyl group modulate solubility and binding affinity. For example, compounds with lower cLogP values (<4) exhibit higher activity due to improved solubility .
  • Mechanistic Comparison: Unlike MDM2 inhibitors (e.g., Nutlin) or mutant p53 reactivators (e.g., PRIMA-1), this compound directly binds wild-type p53 with nanomolar affinity (KD = 200 ± 52 nM) and induces nuclear localization without disrupting E6/E6AP interactions .

Table 2: Comparative Analysis of p53-Stabilizing Compounds

Compound ClassTargetBinding AffinityMechanismReference
2-Vinyl-8-quinolinolp53 core domain200 nMDirect stabilization
NutlinMDM290 nMMDM2-p53 disruption
PRIMA-1Mutant p53Covalent bindingRestores mutant p53

Q. How can contradictory data on solubility versus bioactivity be resolved for 2-vinyl-8-quinolinol derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents to balance hydrophobicity (cLogP) and steric effects. For instance, in , derivatives were active, with inactive compounds often having cLogP >5, suggesting poor cellular uptake .
  • Solubility Enhancement: Introduce polar groups (e.g., sulfonic acid) or use prodrug strategies. notes that phenyl substituents at position 2 enhance acidity, which may improve aqueous solubility .

Q. What experimental strategies are recommended for validating the stereochemical stability of axially chiral 8-quinolinol derivatives?

Methodological Answer:

  • Dynamic HPLC/Chiral Chromatography: Resolve enantiomers and measure racemization barriers. Atropisomeric 8,8´-biquinolyl derivatives require temperatures <0°C to prevent interconversion .
  • X-ray Crystallography: Confirm axial chirality via crystal structures. highlights the use of bulky substituents (e.g., naphthyl groups) to stabilize chiral conformations .

Q. How do acid dissociation constants (pKa) of this compound influence its metal-chelating behavior?

Methodological Answer:

  • pH-Dependent Chelation: Lower pKOH values (e.g., 8.2 for 2-phenylaminomethyl-8-quinolinol vs. 9.9 for parent 8-quinolinol) enable metal binding at lower pH. This is critical for applications in acidic environments, such as lysosomal metal scavenging .
  • Competitive Titration: Use EDTA or other chelators to determine conditional stability constants (log K) under varying pH conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.